Glaucoside A

Descripción

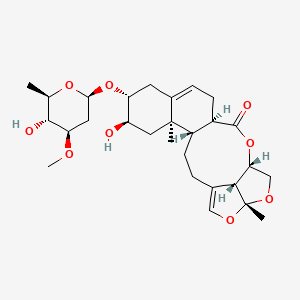

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C28H40O9 |

|---|---|

Peso molecular |

520.6 g/mol |

Nombre IUPAC |

(4S,5R,7R,8R,13R,16S,19R,22R)-7-hydroxy-8-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one |

InChI |

InChI=1S/C28H40O9/c1-14-25(30)21(32-4)10-23(35-14)36-20-9-16-6-7-17-18(27(16,2)11-19(20)29)8-5-15-12-33-28(3)24(15)22(13-34-28)37-26(17)31/h6,12,14,17-25,29-30H,5,7-11,13H2,1-4H3/t14-,17-,18+,19-,20-,21-,22-,23+,24-,25-,27+,28+/m1/s1 |

Clave InChI |

VBSDZUADEVYQKN-YEAUGEPOSA-N |

SMILES isomérico |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2CC3=CC[C@@H]4[C@@H]([C@]3(C[C@H]2O)C)CCC5=CO[C@@]6([C@H]5[C@@H](CO6)OC4=O)C)OC)O |

SMILES canónico |

CC1C(C(CC(O1)OC2CC3=CCC4C(C3(CC2O)C)CCC5=COC6(C5C(CO6)OC4=O)C)OC)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Elucidation of Glaucoside A

Audience: Researchers, scientists, and drug development professionals.

Introduction

The structural elucidation of novel glycosides is a cornerstone of natural product chemistry and plays a pivotal role in the discovery of new therapeutic agents. Glycosides, compounds containing a sugar moiety bonded to a non-sugar aglycone, exhibit a vast range of biological activities. Determining their precise chemical structure is essential for understanding their mechanism of action, establishing structure-activity relationships (SAR), and enabling synthetic efforts. This guide provides a comprehensive overview of the core analytical techniques and logical workflows employed in the structural elucidation of a novel hypothetical compound, "Glaucoside A," isolated from a plant source. We will detail the experimental protocols and data interpretation that lead to the unambiguous assignment of its structure.

Isolation and Purification

The initial step involves the extraction of this compound from its natural source, followed by purification to obtain a sample of high purity, which is crucial for accurate spectroscopic analysis.

Experimental Protocol: Extraction and HPLC Purification

-

Extraction: Dried and powdered plant material (1 kg) is subjected to Soxhlet extraction with methanol (MeOH) for 24 hours. The resulting crude extract is concentrated under reduced pressure.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The fraction containing this compound is identified by thin-layer chromatography (TLC).

-

Column Chromatography: The bioactive fraction (e.g., n-BuOH) is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol to yield several sub-fractions.

-

Preparative HPLC: The sub-fraction containing this compound is further purified by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a methanol-water gradient to yield pure this compound. Purity is assessed by analytical HPLC, which should be >98%.

Mass Spectrometry: Molecular Formula and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound and for gaining initial structural insights through fragmentation analysis.

Experimental Protocol: HR-ESI-MS and MS/MS

-

Instrumentation: A Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: Pure this compound is dissolved in methanol at a concentration of 10 µg/mL.

-

HR-ESI-MS Analysis: The sample is infused into the ESI source in positive ion mode. The accurate mass is measured to determine the elemental composition.

-

MS/MS Analysis: The protonated molecular ion [M+H]⁺ is selected in the quadrupole and subjected to collision-induced dissociation (CID) with argon gas. The resulting fragment ions are analyzed by the TOF detector.

Data Presentation: Mass Spectrometry Data for this compound

Table 1: High-Resolution ESI-MS Data for this compound

| Ion | Observed m/z | Calculated m/z | Mass Error (ppm) | Proposed Molecular Formula |

| [M+H]⁺ | 449.1289 | 449.1291 | -0.4 | C₂₁H₂₁O₁₁ |

| [M+Na]⁺ | 471.1108 | 471.1111 | -0.6 | C₂₁H₂₀NaO₁₁ |

Table 2: Key MS/MS Fragmentation Data for this compound ([M+H]⁺ at m/z 449.1)

| Fragment Ion (m/z) | Neutral Loss (Da) | Interpretation |

| 287.0550 | 162.0739 | Loss of a hexose unit (C₆H₁₀O₅), suggesting a glycoside structure. This fragment corresponds to the protonated aglycone [Aglycone+H]⁺. |

| 153.0186 | - | Retro-Diels-Alder (RDA) fragmentation of the aglycone, characteristic of a flavonoid A-ring. |

| 137.0233 | - | Further fragmentation of the aglycone, characteristic of a flavonoid B-ring. |

Visualization: Fragmentation Pathway

Caption: Fragmentation pathway of this compound in MS/MS.

NMR Spectroscopy: Detailed Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: 1D and 2D NMR

-

Instrumentation: A 500 MHz NMR spectrometer.

-

Sample Preparation: 10 mg of pure this compound is dissolved in 0.5 mL of deuterated methanol (CD₃OD).

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to identify all proton and carbon signals.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system (e.g., within the aglycone or the sugar).

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond correlations between protons and their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different structural fragments and establishing the glycosylation position.

-

Data Presentation: NMR Data for this compound (in CD₃OD)

Table 3: ¹H NMR Data for this compound (500 MHz)

| Position | δH (ppm) | Multiplicity | J (Hz) | Integration |

| Aglycone | ||||

| 2' | 7.75 | d | 2.1 | 1H |

| 6' | 7.62 | dd | 8.5, 2.1 | 1H |

| 5' | 6.90 | d | 8.5 | 1H |

| 8 | 6.42 | d | 2.0 | 1H |

| 6 | 6.21 | d | 2.0 | 1H |

| Glucose | ||||

| 1'' | 5.25 | d | 7.5 | 1H |

| 2''-6'' | 3.20-3.90 | m | - | 6H |

Table 4: ¹³C NMR Data for this compound (125 MHz)

| Position | δC (ppm) | Position | δC (ppm) |

| Aglycone | Glucose | ||

| 2 | 157.5 | 1'' | 104.2 |

| 3 | 134.8 | 2'' | 74.5 |

| 4 | 178.0 | 3'' | 77.9 |

| 5 | 162.7 | 4'' | 71.2 |

| 6 | 99.8 | 5'' | 78.3 |

| 7 | 165.4 | 6'' | 62.5 |

| 8 | 94.7 | ||

| 9 | 158.1 | ||

| 10 | 105.5 | ||

| 1' | 123.0 | ||

| 2' | 116.0 | ||

| 3' | 145.9 | ||

| 4' | 149.2 | ||

| 5' | 117.3 | ||

| 6' | 122.5 |

Table 5: Key HMBC Correlations for this compound

| Proton (δH) | Correlated Carbons (δC) | Interpretation |

| H-1'' (5.25) | C-7 (165.4) | The anomeric proton of glucose is correlated to C-7 of the aglycone, establishing the site of glycosylation. |

| H-6 (6.21) | C-5, C-7, C-8, C-10 | Confirms connectivity in the A-ring of the aglycone. |

| H-2' (7.75) | C-2, C-4', C-6' | Confirms the attachment and connectivity of the B-ring. |

Visualization: NMR Data Analysis Workflow

Caption: Workflow for NMR data analysis and structure assembly.

Chemical Degradation and Sugar Analysis

To confirm the identity and stereochemistry of the sugar moiety, acid hydrolysis is performed to cleave the glycosidic bond.

Experimental Protocol: Acid Hydrolysis

-

Hydrolysis: this compound (2 mg) is dissolved in 1M HCl (2 mL) and heated at 90°C for 2 hours.

-

Extraction: The reaction mixture is cooled and partitioned with ethyl acetate. The organic layer contains the aglycone, and the aqueous layer contains the sugar.

-

Sugar Identification: The aqueous layer is neutralized and concentrated. The residue is analyzed by TLC alongside authentic sugar standards (D-glucose, L-glucose, D-galactose, etc.). The plate is developed in a butanol:acetic acid:water (4:1:5) system and visualized with an anisaldehyde-sulfuric acid reagent. The R_f value of the sugar from hydrolysis is compared with the standards. The analysis confirms the sugar as D-glucose.

Conclusion: The Elucidated Structure of this compound

The collective evidence from mass spectrometry and NMR spectroscopy, supported by chemical degradation, allows for the unambiguous elucidation of the structure of this compound.

-

HR-ESI-MS established the molecular formula as C₂₁H₂₁O₁₁.

-

MS/MS data showed a neutral loss of 162 Da, indicating a hexoside, and fragmentation patterns characteristic of a quercetin-type flavonoid aglycone.

-

¹H and ¹³C NMR data were consistent with a quercetin aglycone and a single sugar unit. The anomeric proton coupling constant (J = 7.5 Hz) indicated a β-configuration for the glycosidic linkage.

-

HMBC spectroscopy provided the definitive link, showing a correlation between the anomeric proton of the glucose (H-1'') and the C-7 carbon of the aglycone.

-

Acid hydrolysis confirmed the sugar moiety as D-glucose.

Therefore, this compound is identified as Quercetin-7-O-β-D-glucopyranoside .

Visualization: Convergence of Evidence

Caption: Convergence of analytical data to the final structure.

Unveiling the Natural Sources of Bioactive Glycosides: A Technical Guide

A definitive natural source for a compound specifically named "Glaucoside A" is not readily identifiable within the current scientific literature. It is plausible that this term is a lesser-used synonym for a known glycoside, a component of a complex mixture, or a misnomer. This guide, therefore, explores the natural sources, chemical properties, and biological activities of prominent glycosides from two potent medicinal plants, Tripterygium wilfordii and Glaucium flavum, which are rich in bioactive glycosidic compounds and may be the subject of the original query.

This technical document provides an in-depth analysis for researchers, scientists, and drug development professionals, focusing on the quantitative data, experimental protocols, and signaling pathways associated with the key bioactive compounds from these two plant species.

Part 1: Glycosides from Tripterygium wilfordii (Thunder God Vine)

Tripterygium wilfordii is a traditional Chinese medicinal plant renowned for its potent anti-inflammatory, immunosuppressive, and anti-cancer properties. These effects are largely attributed to a complex mixture of diterpenoid and triterpenoid glycosides, collectively referred to as Tripterygium wilfordii glycosides (TWG). Among these, triptolide is the most extensively studied bioactive component.

Quantitative Data of Bioactive Compounds in Tripterygium wilfordii

The concentration of bioactive glycosides in Tripterygium wilfordii can vary significantly based on the plant part, geographical origin, and extraction method. The following table summarizes the quantitative data for key compounds.

| Compound | Plant Part | Concentration (% w/w of dried plant material) | Analytical Method |

| Triptolide | Root | 0.001 - 0.01% | HPLC-DAD |

| Wilforlide A | Root | Variable, used as a quality control marker | HPLC |

| Celastrol | Root | Variable | HPLC |

| Tripterygium wilfordii Glycosides (Total) | Root | Not standardized, extract yield varies | Gravimetric |

Experimental Protocols

A common method for the extraction and isolation of TWG involves the following steps:

-

Pulverization: The dried and peeled roots of Tripterygium wilfordii are ground into a fine powder.

-

Extraction: The powdered material is extracted with a 70% ethanol solution at room temperature with continuous stirring for 24 hours. This process is typically repeated three times.

-

Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is then subjected to a series of chromatographic separations. This often involves column chromatography using silica gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate individual glycosides like triptolide and wilforlide A.

The quantification of triptolide and other marker compounds in Tripterygium wilfordii extracts is typically performed using HPLC with Diode Array Detection (DAD).

-

Chromatographic System: A C18 column (e.g., 4.6 mm × 250 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water is often employed.

-

Detection: The DAD is set to monitor the absorbance at the maximum wavelength for each compound (e.g., ~218 nm for triptolide).

-

Quantification: The concentration of the analyte is determined by comparing its peak area to a standard curve generated from known concentrations of a purified reference standard.

Signaling Pathways Modulated by Tripterygium wilfordii Glycosides

The immunosuppressive and anti-inflammatory effects of TWG, particularly triptolide, are mediated through the modulation of several key signaling pathways.

Triptolide exerts its anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. By inhibiting IKK, triptolide prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes. It also suppresses the activation of key MAPK proteins (p38, JNK, and ERK), which in turn downregulates the inflammatory response.

Part 2: Alkaloids from Glaucium flavum (Yellow Horned Poppy)

While the term "glycoside" was specified, it is possible it was used more broadly to refer to bioactive natural products. Glaucium flavum is a plant known for its rich content of isoquinoline alkaloids, with glaucine and protopine being the most prominent. Although these are not strictly glycosides in their native form, they are significant bioactive compounds from a plant with a name that could be misconstrued as "Glaucoside."

Quantitative Data of Bioactive Alkaloids in Glaucium flavum

The alkaloid content in Glaucium flavum varies between different parts of the plant.

| Alkaloid | Plant Part | Concentration (% w/w of dried plant material) | Analytical Method |

| Glaucine | Aerial Parts | ~0.12% | HPLC-DAD |

| Protopine | Roots | 0.84% | HPLC-DAD |

| Bocconoline | Roots | 0.07% | HPLC-DAD |

Experimental Protocols

The extraction of alkaloids from G. flavum typically involves an acid-base extraction method.

-

Extraction: The dried and powdered plant material (roots or aerial parts) is extracted with methanol.

-

Acidification: The methanolic extract is evaporated, and the residue is dissolved in a 5% hydrochloric acid solution.

-

Basification and Liquid-Liquid Extraction: The acidic solution is then made alkaline with ammonium hydroxide (to pH 9-10) and extracted with dichloromethane.

-

Concentration: The dichloromethane phase, containing the alkaloids, is dried over anhydrous sodium sulfate and evaporated to yield the crude alkaloid extract.

-

Purification: Individual alkaloids like glaucine and protopine are then purified from the crude extract using techniques such as column chromatography on silica gel or preparative HPLC.[1]

The quantification of glaucine and protopine is carried out using HPLC with DAD detection.

-

Chromatographic System: A C18 column is typically used.

-

Mobile Phase: A gradient system of acetonitrile and a buffer (e.g., ammonium acetate) is commonly employed.

-

Detection: The DAD is set to monitor the characteristic UV absorbance of the alkaloids (e.g., around 280 nm and 310 nm for glaucine).

-

Quantification: Concentrations are determined by comparing peak areas to those of certified reference standards.[1]

Signaling Pathways Modulated by Glaucine

Glaucine exhibits a range of pharmacological activities, including anti-inflammatory and bronchodilatory effects, through its interaction with several signaling pathways.

Glaucine acts as a calcium channel blocker, specifically targeting L-type Ca2+ channels. This inhibition of calcium influx leads to the relaxation of smooth muscle, which underlies its bronchodilatory effects. Additionally, glaucine is an inhibitor of phosphodiesterase 4 (PDE4). By inhibiting PDE4, it prevents the degradation of cyclic AMP (cAMP), leading to increased intracellular cAMP levels and subsequent bronchodilation.

References

Unveiling the Bioactive Potential of Eugenia jambolana: A Technical Guide to Its Glycosides and Other Therapeutic Compounds

A Note on "Glaucoside A": Initial searches for a specific compound named "this compound" from Eugenia jambolana (also known as Syzygium cumini) within existing scientific literature did not yield any direct results. There is a single mention of "a glaucoside" from this plant exhibiting cytotoxic activity against MCF-7 cells, but the specific identity of this compound is not provided. It is possible that "this compound" is a novel, yet uncharacterized compound, a misnomer, or a compound not yet reported from this plant species. This guide will therefore focus on the well-documented bioactive glycosides and other compounds from Eugenia jambolana that have been isolated, characterized, and for which there is scientific evidence of their therapeutic potential, particularly in the context of cancer research.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the rich phytochemical landscape of Eugenia jambolana. It provides a comprehensive overview of key bioactive compounds, their quantitative data, detailed experimental protocols for their extraction and isolation, and insights into their mechanisms of action through signaling pathway diagrams.

Bioactive Compounds and Their Quantitative Data

Eugenia jambolana is a rich source of a variety of bioactive compounds, with significant therapeutic potential. The primary classes of interest include anthocyanins, flavonoids, and triterpenoids, many of which exist as glycosides. These compounds have demonstrated a range of biological activities, including cytotoxic, anti-diabetic, and antioxidant effects.

Table 1: Cytotoxic and Biological Activity of Eugenia jambolana Extracts and Compounds

| Extract/Compound | Cell Line/Model | Activity | IC50 / Effective Concentration | Citation(s) |

| Jamun Fruit Extract (JFE) | MCF-7aro (breast cancer) | Anti-proliferative | 27 µg/mL | [1] |

| Jamun Fruit Extract (JFE) | MDA-MB-231 (breast cancer) | Anti-proliferative | 40 µg/mL | [1] |

| Jamun Fruit Extract (JFE) | MCF-10A (non-tumorigenic breast) | Anti-proliferative | >100 µg/mL | [1] |

| Jamun Fruit Extract (JPE) | HCT-116 (colon cancer) | Pro-apoptotic | 30 µg/mL and 40 µg/mL | [2] |

| Jamun Fruit Extract (JPE) | Colon Cancer Stem Cells | Pro-apoptotic | 30 µg/mL and 40 µg/mL | [2] |

| Ethyl Acetate Extract | Ehrlich Ascites Tumor (EAT) cells | Cytotoxicity | 25 µg/mL | [3] |

| Ethanolic Extract | Trypanosoma cruzi (epimastigotes) | Trypanocidal | 56.42 µg/mL | [4] |

| Ethanolic Root Bark Extract | DPPH assay | Antioxidant | 43.79 ± 0.24 µg/mL | [5] |

| Ethanolic Root Bark Extract | Superoxide anion scavenging | Antioxidant | 47.64 ± 0.18 µg/mL | [5] |

Table 2: Quantitative Yield of Bioactive Compounds from Eugenia jambolana

| Plant Part | Extraction Method | Compound Class | Yield | Citation(s) |

| Fruit Pulp | Aqueous Extraction | Total Anthocyanins | 10.49 ± 0.23 mg/100 g | [6] |

| Seeds | 70% Methanol Extraction | Total Phenolics | 361.16 - 496.26 mg GAE/g extract | [7] |

| Seeds | 70% Methanol Extraction | Total Flavonoids | 44.1 mg QE/g extract | [7] |

| Leaves | Ethanolic Sonication | Quercetin | 0.19394 ± 0.05 µg/mL | [8] |

| Leaves | Aqueous Sonication | Rutin | 0.04731 ± 0.05 µg/mL | [8] |

| Leaves | Ethyl Acetate Sonication | Ellagic Acid | 0.02492 ± 0.03 µg/mL | [8] |

| Leaves | Ethyl Acetate Sonication | Kaempferol | 0.02521 ± 0.05 µg/mL | [8] |

Experimental Protocols

This section details the methodologies for the extraction and isolation of key bioactive compounds from Eugenia jambolana.

Protocol for Extraction and Quantification of Anthocyanins from Fruit Pulp

This protocol is based on methods described for the extraction and quantification of anthocyanins from Eugenia jambolana fruit.[6][9]

2.1.1. Extraction

-

Sample Preparation: Obtain fresh, ripe Eugenia jambolana fruits. Separate the pulp from the seeds and air-dry the pulp or use it fresh. Mill the dried pulp to a fine powder.

-

Solvent Preparation: Prepare an aqueous extraction solvent. Distilled water is effective.

-

Extraction Process:

-

Mix the powdered or fresh fruit pulp with the solvent at a solid-to-liquid ratio of 1:15 (g/mL).

-

Conduct the extraction in a temperature-controlled water bath at 44°C for 93 minutes with continuous agitation.

-

After extraction, centrifuge the mixture at 6500 rpm for 15 minutes.

-

Collect the supernatant for analysis.

-

2.1.2. Quantification by pH Differential Method

-

Prepare two dilutions of the extract, one with potassium chloride buffer (pH 1.0) and the other with sodium acetate buffer (pH 4.5).

-

Allow the solutions to equilibrate for 15-20 minutes.

-

Measure the absorbance of each solution at both 520 nm and 700 nm using a UV-Vis spectrophotometer.

-

Calculate the absorbance (A) of the diluted sample as: A = (A520nm - A700nm)pH 1.0 - (A520nm - A700nm)pH 4.5.

-

Calculate the total monomeric anthocyanin content (mg/L) as: (A x MW x DF x 1000) / (ε x L), where MW is the molecular weight of cyanidin-3-glucoside (449.2 g/mol ), DF is the dilution factor, ε is the molar absorptivity of cyanidin-3-glucoside (26,900 L/mol·cm), and L is the cuvette path length (1 cm).

Protocol for Isolation of Triterpenoids from Seeds

This protocol is a generalized procedure based on methodologies for isolating triterpenoids from plant materials.[10]

-

Sample Preparation: Air-dry the seeds of Eugenia jambolana and grind them into a coarse powder.

-

Defatting: Extract the powdered seeds with a non-polar solvent like petroleum ether or hexane in a Soxhlet apparatus for 6-8 hours to remove lipids.

-

Extraction: Air-dry the defatted seed powder and then extract it with methanol or ethanol using a Soxhlet apparatus for 12-24 hours.

-

Concentration: Concentrate the methanolic or ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation:

-

Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol.

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify the presence of triterpenoids (visualized by spraying with Libermann-Burchard reagent and heating).

-

-

Column Chromatography:

-

Subject the triterpenoid-rich fraction (often the chloroform or ethyl acetate fraction) to column chromatography on silica gel.

-

Elute the column with a gradient of hexane and ethyl acetate.

-

Collect the fractions and monitor them by TLC.

-

-

Purification: Combine similar fractions and purify them further using preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate pure triterpenoids like oleanolic acid and betulinic acid.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways associated with the bioactive compounds of Eugenia jambolana.

Experimental Workflows

References

- 1. Eugenia jambolana Lam. Berry Extract Inhibits Growth and Induces Apoptosis of Human Breast Cancer but not Non-Tumorigenic Breast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Suppression of VEGF-induced angiogenesis and tumor growth by Eugenia jambolana, Musa paradisiaca, and Coccinia indica extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant and immunomodulatory activities of the ethanolic extract of Eugenia jambolana Lam. root bark assessed using in vitro and in vivo methods [herbmedpharmacol.com]

- 6. Extraction of natural anthocyanin and colors from pulp of jamun fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rjptonline.org [rjptonline.org]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

The Uncharted Path: A Technical Guide to the Biosynthesis of Glaucoside A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaucoside A, more formally known as glaucarubolone 15-O-beta-D-glucopyranoside, is a naturally occurring quassinoid with significant biological activities. As a member of the highly oxygenated and structurally complex triterpenoid family, the biosynthetic pathway of this compound presents a compelling area of study for metabolic engineering and drug discovery. This technical guide synthesizes the current understanding of its formation, from foundational precursors to the final glycosylated product. While the complete enzymatic cascade remains an active area of research, this document outlines the established early stages of quassinoid biosynthesis, proposes a putative pathway for the later steps leading to the glaucarubolone aglycone, and discusses the general mechanisms of glycosylation. This guide aims to provide a comprehensive resource for researchers, complete with hypothesized pathways, potential experimental workflows, and a framework for future investigations to fully elucidate the biosynthesis of this potent natural product.

Introduction

This compound is a glycoside of glaucarubolone, a C20 quassinoid derived from the extensive oxidative modification of a triterpenoid precursor. Quassinoids are primarily found in plants of the Simaroubaceae family and are renowned for their broad spectrum of biological effects, including antitumor, antimalarial, and insecticidal properties. The addition of a glucose moiety to the glaucarubolone core to form this compound can significantly modulate its solubility, stability, and bioactivity, making the entire biosynthetic pathway a key area of interest for the development of novel therapeutics.

This guide will first detail the known enzymatic steps in the biosynthesis of the quassinoid precursor, melianol. Subsequently, a putative pathway from melianol to glaucarubolone will be presented, drawing parallels with known triterpenoid modifications. Finally, the glycosylation of glaucarubolone by UDP-glucosyltransferases will be discussed.

The Biosynthetic Pathway of this compound: A Multi-stage Process

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the Protolimonoid Intermediate, Melianol: This initial phase, starting from the ubiquitous triterpenoid precursor 2,3-oxidosqualene, has been elucidated in the tree of heaven (Ailanthus altissima), a known producer of various quassinoids.

-

Conversion of Melianol to the Aglycone, Glaucarubolone: This is the least understood part of the pathway and currently relies on hypothetical transformations based on the structures of the intermediates.

-

Glycosylation of Glaucarubolone: The final step involves the attachment of a glucose molecule to the glaucarubolone backbone, a reaction catalyzed by a UDP-glucosyltransferase.

Stage 1: The Established Biosynthesis of Melianol

The initial steps of quassinoid biosynthesis are shared with that of limonoids, another class of modified triterpenoids. Research on Ailanthus altissima has identified the first three enzymes that convert a triterpenoid precursor into the protolimonoid melianol.

The proposed enzymatic reactions are as follows:

-

Cyclization: An oxidosqualene cyclase (OSC) catalyzes the cyclization of 2,3-oxidosqualene to form a tetracyclic triterpene scaffold.

-

Oxidation: Two distinct cytochrome P450 monooxygenases (CYP450s) then sequentially oxidize this scaffold to yield melianol.

Table 1: Quantitative Data for Early Quassinoid Biosynthesis (Hypothetical)

| Enzyme | Substrate | Product | Kcat (s⁻¹) | Km (µM) | Source Organism |

| Oxidosqualene Cyclase | 2,3-Oxidosqualene | Tetracyclic Triterpene | ND | ND | Ailanthus altissima |

| Cytochrome P450 1 | Tetracyclic Triterpene | Intermediate 1 | ND | ND | Ailanthus altissima |

| Cytochrome P450 2 | Intermediate 1 | Melianol | ND | ND | Ailanthus altissima |

| ND: Not Determined. Currently, no quantitative kinetic data is available for these specific enzymes in the context of quassinoid biosynthesis. |

Stage 2: Putative Biosynthetic Pathway from Melianol to Glaucarubolone

The conversion of melianol to glaucarubolone involves a series of complex oxidative reactions, including ring cleavage, rearrangements, and functional group installations. While the specific enzymes have not yet been identified, the pathway likely involves a cascade of cytochrome P450s, dehydrogenases, and other tailoring enzymes.

A plausible, though speculative, sequence of events is proposed below:

-

Oxidative Cleavage: The side chain of melianol is likely cleaved through a series of oxidative reactions, a common feature in the biosynthesis of degraded triterpenoids.

-

Ring Rearrangements and Lactone Formation: The core tetracyclic structure undergoes significant rearrangement, including the formation of the characteristic lactone ring found in quassinoids.

-

Hydroxylations and Other Modifications: Multiple hydroxyl groups are introduced at specific positions on the molecule, leading to the final structure of glaucarubolone.

Stage 3: Glycosylation of Glaucarubolone to this compound

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the C15 hydroxyl group of glaucarubolone. This reaction is catalyzed by a UDP-glucosyltransferase (UGT), which utilizes UDP-glucose as the sugar donor.

Table 2: General Quantitative Data for Triterpenoid UGTs (for reference)

| Enzyme Class | Substrate (Aglycone) | Product (Glycoside) | Kcat (s⁻¹) | Km (µM) | Source Organism (Example) |

| UDP-Glucosyltransferase | Triterpenoid | Triterpenoid Glucoside | 0.01 - 10 | 1 - 100 | Panax ginseng |

| This data is representative of UGTs acting on various triterpenoids and is provided for context. The specific kinetic parameters for the UGT acting on glaucarubolone are unknown. |

Experimental Protocols for Pathway Elucidation

The full elucidation of the this compound biosynthetic pathway will require a combination of transcriptomics, enzymology, and metabolic profiling. Below are generalized protocols for key experiments.

Identification of Candidate Genes

-

Transcriptome Sequencing: Perform RNA-seq on tissues of a this compound-producing plant (e.g., Simarouba glauca) that are actively synthesizing the compound.

-

Differential Expression Analysis: Identify genes that are highly co-expressed with the known early-stage quassinoid biosynthesis genes.

-

Homology-Based Mining: Search the transcriptome for sequences with homology to known cytochrome P450s, dehydrogenases, and UDP-glucosyltransferases involved in triterpenoid metabolism.

In Vitro Enzyme Assays

-

Gene Cloning and Expression: Clone candidate genes into an appropriate expression vector (e.g., for E. coli or yeast). Express and purify the recombinant proteins.

-

Enzyme Reaction:

-

For CYP450s and dehydrogenases: Incubate the purified enzyme with the putative substrate (e.g., melianol or a subsequent intermediate) and necessary cofactors (NADPH for CYP450s, NAD+/NADH or NADP+/NADPH for dehydrogenases).

-

For UGTs: Incubate the purified enzyme with glaucarubolone and UDP-glucose.

-

-

Product Analysis: Analyze the reaction mixture using LC-MS and NMR to identify the product and confirm its structure.

In Vivo Pathway Reconstruction

-

Transient Expression: Co-express combinations of candidate genes in a heterologous host such as Nicotiana benthamiana.

-

Metabolite Extraction and Analysis: Extract metabolites from the infiltrated leaves and analyze by LC-MS to detect the production of pathway intermediates and the final product, this compound.

Conclusion and Future Directions

The biosynthesis of this compound represents a fascinating and complex example of natural product chemistry. While the initial steps of quassinoid formation have been elucidated, the enzymes responsible for the intricate oxidative modifications that lead to glaucarubolone and its final glycosylation remain to be discovered. The strategies and hypothetical pathways outlined in this guide provide a roadmap for future research in this area. The successful elucidation and reconstitution of the entire this compound biosynthetic pathway will not only deepen our understanding of plant metabolic diversity but also open avenues for the sustainable production of this and other valuable quassinoids through metabolic engineering. The identification and characterization of the novel enzymes involved will also provide valuable tools for synthetic biology and the chemoenzymatic synthesis of new drug candidates.

An In-Depth Technical Guide to Glaucoside A: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucoside A, a steroidal glycoside, has garnered attention within the scientific community for its potential as an anticancer agent. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, with a focus on its cytotoxic effects on colon cancer cell lines. While direct experimental data for some properties of this compound remains limited, this document consolidates available information and draws parallels from closely related compounds to offer a thorough understanding for research and drug development purposes.

Physicochemical Properties

This compound is a naturally derived compound, and its fundamental properties are summarized below. It is typically supplied as a powder with a purity of 98% or higher.

| Property | Value | Source |

| CAS Number | 81474-91-1 | [1][2] |

| Molecular Formula | C₂₈H₄₀O₉ | [3] |

| Molecular Weight | 520.61 g/mol | [4] |

| Appearance | Powder | |

| Purity | ≥ 98% | |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [1][2] |

| Melting Point | Data not available |

Spectral and Spectroscopic Data

Detailed experimental spectral data for this compound, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and FT-IR, are not available in the public domain. However, general characteristics of related steroidal glycosides can be inferred.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of steroidal glycosides are complex, typically showing a series of signals corresponding to the steroidal backbone and the sugar moieties. The anomeric protons of the sugar units usually appear in a distinct region of the ¹H NMR spectrum.

-

Mass Spectrometry (MS): The mass spectrum of a glycoside would be expected to show a molecular ion peak [M+H]⁺ or [M+Na]⁺, along with fragment ions resulting from the loss of sugar units.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of a glycoside would likely exhibit characteristic absorption bands for hydroxyl (-OH), C-H, C=O (if present in the aglycone), and C-O-C (glycosidic) functional groups.

Experimental Protocols

Isolation of this compound

This compound has been isolated from the roots of Cynanchum stauntonii and Atriplex glauca L. var. ifiniensis. While a specific protocol for this compound is not detailed, a general method for the extraction of steroidal glycosides from Cynanchum stauntonii has been described and can be adapted[3].

General Workflow for Isolation of Steroidal Glycosides:

Detailed Steps (Adapted from[3]):

-

Extraction: The dried and powdered plant material is subjected to reflux extraction with 95% ethanol.

-

Concentration: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude residue.

-

Partitioning: The residue is suspended in aqueous ethanol and partitioned successively with petroleum ether and ethyl acetate to separate compounds based on polarity.

-

Washing: The ethyl acetate fraction is washed with sodium bicarbonate solution and water to remove acidic impurities.

-

Chromatography: The concentrated ethyl acetate fraction is then subjected to various chromatographic techniques, such as column chromatography over silica gel or C18-reversed phase material, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual glycosides.

-

Purification and Identification: The purity of the isolated compound is assessed by analytical HPLC, and its structure is elucidated using spectroscopic methods (NMR, MS).

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound against human colon cancer cell lines HT-29 and HCT-116 can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

General Protocol:

-

Cell Seeding: HT-29 and HCT-116 cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound (typically in a range of µM or nM) dissolved in a suitable solvent like DMSO (with a final DMSO concentration kept non-toxic to the cells, usually <0.5%). Control wells receive the vehicle (DMSO) alone.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit anticancer properties, specifically cytotoxic activity against the human colon cancer cell lines HT-29 and HCT-116[1][2]. While the precise molecular mechanisms of this compound are yet to be fully elucidated, the known effects of other steroidal and cardiac glycosides on cancer cells suggest several potential signaling pathways that may be involved.

Induction of Apoptosis

Many glycosides exert their anticancer effects by inducing apoptosis (programmed cell death). This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Potential Apoptotic Signaling Pathway:

Key proteins involved in apoptosis that could be modulated by this compound include:

-

Bcl-2 family proteins: Regulation of the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

-

Caspases: Activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3).

Modulation of Key Signaling Pathways in Cancer

Several major signaling pathways are commonly dysregulated in colorectal cancer and are known targets of other glycosides. It is plausible that this compound may exert its effects through one or more of these pathways.

Potential Signaling Pathways Modulated by this compound:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. Inhibition of this pathway is a common mechanism for anticancer agents.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 subfamilies, regulates a wide range of cellular processes, and its dysregulation is a hallmark of many cancers.

-

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival, and its constitutive activation is observed in many tumors, including colorectal cancer.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anticancer therapies, particularly for colorectal cancer. However, a significant amount of research is still required to fully characterize its properties and mechanism of action. Future studies should focus on:

-

Complete Physicochemical Characterization: Determination of the melting point and quantitative solubility in various solvents.

-

Detailed Spectroscopic Analysis: Acquisition and publication of full ¹H-NMR, ¹³C-NMR, high-resolution mass spectrometry, and FT-IR data.

-

Elucidation of Mechanism of Action: In-depth studies to identify the specific signaling pathways modulated by this compound in colon cancer cells and to confirm its pro-apoptotic effects.

-

In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models of colorectal cancer.

This technical guide serves as a foundational resource for researchers embarking on further investigation into the therapeutic potential of this compound. The provided information, though incomplete in some areas, highlights the potential of this natural product and underscores the need for continued research.

References

- 1. Cytotoxic effects of the newly-developed chemotherapeutic agents 17-AAG in combination with oxaliplatin and capecitabine in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemical.com [alfa-chemical.com]

- 3. Three New Steroidal Glycosides from the Roots of Cynanchum stauntonii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Glaucoside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucoside A, a naturally occurring steroid glycoside, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the spectroscopic data essential for its identification and characterization, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While specific, publicly available raw spectral data for this compound (CAS No: 81474-91-1; Molecular Formula: C28H40O9; Molecular Weight: 520.61) is limited, this guide outlines the expected spectroscopic features and experimental protocols based on the analysis of closely related steroid glycosides.

Chemical Structure and Properties

This compound is classified as a steroid glycoside, a class of compounds characterized by a steroidal aglycone linked to one or more sugar moieties (glycone). The precise structure of this compound has been elucidated through extensive spectroscopic analysis, as referenced in specialized publications.

Spectroscopic Data

The definitive structural elucidation of this compound relies on a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques, along with high-resolution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of organic molecules like this compound.

¹H NMR Data

The ¹H NMR spectrum of a steroid glycoside provides information on the number and connectivity of protons in the molecule. Key expected signals for a compound like this compound would include:

-

Anomeric Protons: Signals for the anomeric protons of the sugar moieties, typically appearing in the downfield region (δ 4.5-5.5 ppm). The coupling constants (J-values) of these signals are indicative of the stereochemistry of the glycosidic linkage (α or β).

-

Steroidal Protons: A complex series of signals in the upfield region (δ 0.5-2.5 ppm) corresponding to the protons of the steroidal backbone.

-

Olefinic Protons: If present, signals for protons attached to carbon-carbon double bonds would appear in the downfield region (δ 5.0-6.0 ppm).

-

Methyl Protons: Sharp singlet signals for the angular methyl groups of the steroid nucleus, typically found in the most upfield region (δ 0.6-1.2 ppm).

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Expected signals for this compound would include:

-

Anomeric Carbons: Signals for the anomeric carbons of the sugar units, typically in the range of δ 95-105 ppm.

-

Steroidal Carbons: A series of signals corresponding to the carbons of the steroid nucleus.

-

Sugar Carbons: Signals for the other carbons of the sugar moieties, generally found between δ 60-85 ppm.

Table 1: Representative ¹H NMR Data for a Steroid Glycoside (Illustrative Example)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| 3 | 3.50 | m | |

| 6 | 5.35 | br s | |

| 18 | 0.68 | s | |

| 19 | 1.00 | s | |

| Glycone (β-D-Glucose) | |||

| 1' | 4.35 | d | 7.8 |

| 2' | 3.20 | t | 8.0 |

| 3' | 3.38 | t | 8.5 |

| 4' | 3.28 | t | 8.2 |

| 5' | 3.35 | m | |

| 6'a | 3.75 | dd | 12.0, 5.0 |

| 6'b | 3.90 | dd | 12.0, 2.5 |

Note: This is an illustrative example. The actual chemical shifts and coupling constants for this compound may vary.

Table 2: Representative ¹³C NMR Data for a Steroid Glycoside (Illustrative Example)

| Position | δC (ppm) | Position | δC (ppm) |

| Aglycone | Glycone (β-D-Glucose) | ||

| 1 | 37.2 | 1' | 101.5 |

| 2 | 29.7 | 2' | 74.8 |

| 3 | 78.5 | 3' | 78.0 |

| 4 | 38.8 | 4' | 71.5 |

| 5 | 140.7 | 5' | 77.5 |

| 6 | 121.7 | 6' | 62.5 |

| 10 | 36.5 | ||

| 13 | 42.3 | ||

| 18 | 11.8 | ||

| 19 | 19.4 |

Note: This is an illustrative example. The actual chemical shifts for this compound may vary.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of this compound. Techniques like Electrospray Ionization (ESI) are commonly employed.

HR-ESI-MS Data

The HR-ESI-MS spectrum of this compound would be expected to show a prominent pseudomolecular ion, such as [M+Na]⁺ or [M+H]⁺, which allows for the confirmation of its molecular formula (C28H40O9).

Tandem MS (MS/MS) Data

Tandem mass spectrometry provides valuable structural information through the fragmentation of the parent ion. For a steroid glycoside, characteristic fragmentation patterns include:

-

Loss of Sugar Moieties: The cleavage of the glycosidic bond results in a fragment ion corresponding to the aglycone.

-

Fragmentation of the Steroid Nucleus: Further fragmentation of the aglycone can provide information about the steroid backbone.

Table 3: Representative HR-ESI-MS Data for a Steroid Glycoside (Illustrative Example)

| Ion | m/z (calculated) | m/z (found) |

| [M+Na]⁺ | 543.2519 | 543.2521 |

| [M+H]⁺ | 521.2700 | 521.2703 |

| [M-Sugar+H]⁺ | 359.2899 | 359.2901 |

Note: This is an illustrative example based on the molecular formula of this compound. The exact m/z values and fragmentation will depend on the specific structure.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structure elucidation. The following are generalized protocols for the analysis of steroid glycosides.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CD₃OD, C₅D₅N, or DMSO-d₆).

-

Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: The acquired data is processed using appropriate software to obtain the final spectra for analysis.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: The sample is introduced into the mass spectrometer via an ESI source. Full scan MS and MS/MS spectra are acquired.

-

Data Analysis: The accurate mass measurements and fragmentation patterns are analyzed to confirm the molecular formula and deduce structural features.

Visualization of Key Concepts

General Structure of a Steroid Glycoside

The following diagram illustrates the fundamental structure of a steroid glycoside, highlighting the aglycone and glycone components.

Caption: General structure of a steroid glycoside.

Workflow for Isolation and Characterization

This diagram outlines the typical workflow for the isolation and structural elucidation of a natural product like this compound.

Caption: Workflow for natural product isolation.

Glaucoside A: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucoside A is a naturally occurring steroidal glycoside that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound, presenting key data in a structured format for researchers, scientists, and professionals in drug development. The guide details the experimental protocols for its isolation and summarizes its known biological activities, offering insights into its potential as a therapeutic agent.

Discovery and Natural Source

This compound was first reported as a known compound isolated from the roots of Cynanchum amplexicaule Sieb. et Zucc. in a 2008 study published in the journal Steroids. This study focused on the chemical constituents of this plant species, leading to the isolation and characterization of several new and known steroidal glycosides, including this compound. While this study established its presence in Cynanchum amplexicaule, commercial suppliers also list the roots of Cynanchum stauntonii as a source of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 81474-91-1 |

| Molecular Formula | C₂₈H₄₀O₉ |

| Molecular Weight | 520.2 g/mol |

| Appearance | Powder |

| Purity | ≥ 98% |

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from the roots of Cynanchum amplexicaule involves a multi-step extraction and chromatographic process as detailed in the 2008 Steroids publication.

1. Extraction:

-

The dried and powdered roots of Cynanchum amplexicaule are extracted with 95% ethanol.

-

The resulting extract is then concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, ethyl acetate, and n-butanol.

3. Chromatographic Separation:

-

The n-butanol soluble fraction, which contains the glycosides, is subjected to column chromatography on silica gel.

-

Elution is performed with a gradient of chloroform and methanol.

-

Fractions containing this compound are further purified using repeated column chromatography on silica gel and Sephadex LH-20.

-

The final purification is achieved through preparative High-Performance Liquid Chromatography (HPLC).

A generalized workflow for the isolation and purification of this compound is depicted in the following diagram.

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Specific chemical shifts and coupling constants for all protons are determined to identify the aglycone and sugar moieties. |

| ¹³C NMR | Chemical shifts for all carbon atoms are assigned to confirm the carbon skeleton and the nature of the glycosidic linkage. |

| Mass Spectrometry | The molecular ion peak confirms the molecular weight and elemental composition of the molecule. Fragmentation patterns provide information about the structure of the aglycone and the sequence of sugar units. |

Note: The detailed, raw spectroscopic data can be found in the primary literature.

Biological Activity and Potential Signaling Pathways

Initial investigations into the biological activity of this compound have focused on its cytotoxic effects.

Cytotoxic Activity

Potential Mechanism of Action and Signaling Pathways

While specific studies detailing the signaling pathways modulated by this compound are limited, the broader class of steroidal glycosides is known to exert anticancer effects through the induction of apoptosis. The potential signaling pathways that may be influenced by this compound, based on the known mechanisms of similar compounds, are illustrated below. It is important to note that these are hypothesized pathways and require specific experimental validation for this compound.

Conclusion

This compound, a steroidal glycoside isolated from Cynanchum amplexicaule, presents an interesting candidate for further investigation in the field of drug discovery. This guide has provided a detailed overview of its discovery, isolation, and structural characterization based on available scientific literature. The preliminary evidence of its cytotoxic activity against cancer cell lines suggests a potential for therapeutic applications. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to fully understand its mechanism of action and to explore its potential as a novel anticancer agent.

References

Steroidal Saponins from Eugenia: A Literature Review and General Technical Guide

A comprehensive review of the existing scientific literature reveals a notable absence of isolated and structurally characterized steroidal saponins from the Eugenia genus. While numerous phytochemical studies on various Eugenia species confirm the presence of saponins as a general class of compounds, the primary focus of research has been on other classes of metabolites. The predominant bioactive compounds identified and isolated from Eugenia are triterpenoids, flavonoids, tannins, and essential oils.[1][2][3][4][5][6]

This technical guide is intended for researchers, scientists, and drug development professionals. It will first summarize the known phytochemical landscape of the Eugenia genus, highlighting the prevalence of triterpenoids, which often serve as the aglycone backbone for saponins. Subsequently, this guide will provide a detailed, generalized experimental workflow for the screening, isolation, and structural elucidation of saponins from plant materials. This workflow can be adapted by researchers to investigate the potential presence of saponins, including the yet-undiscovered steroidal saponins, in the Eugenia genus or other plant species.

The Phytochemical Profile of Eugenia

The Eugenia genus, a member of the Myrtaceae family, is a rich source of a diverse array of secondary metabolites.[4] Extensive research has led to the identification of several classes of compounds with significant biological activities.

Table 1: Major Phytochemical Classes in the Eugenia Genus

| Phytochemical Class | Examples of Isolated Compounds | Reported Biological Activities |

| Triterpenoids | Oleanolic acid, betulinic acid, α-amyrin, β-amyrin[3] | Anti-inflammatory, antimicrobial, antioxidant, antidiabetic[3][5] |

| Flavonoids | Quercetin, myricitrin, catechin, gallocatechin[3] | Antioxidant, anti-inflammatory, antimicrobial[1][3] |

| Tannins | Gallotannins, ellagitannins | Antidiarrheal, antioxidant, antimicrobial[1] |

| Sesquiterpenes | β-caryophyllene, α-humulene | Aromatic, anti-inflammatory[4] |

| Monoterpenes | Limonene, α-pinene, β-pinene | Aromatic, antimicrobial[4] |

While preliminary phytochemical screenings of some Eugenia species have indicated the presence of saponins through simple foaming tests,[7] subsequent detailed isolation and structural analysis to confirm the presence of steroidal saponins are not available in the current body of literature. The saponins present are more likely to be of the triterpenoid type, given the abundance of triterpene aglycones isolated from this genus.[3][5][8]

A General Workflow for Saponin Investigation

For researchers interested in exploring the saponin content of Eugenia or other plant genera, a systematic approach is crucial. The following sections detail a generalized experimental workflow for the screening, extraction, isolation, and characterization of saponins.

Preliminary Screening for Saponins

The initial step involves a rapid screening of the plant material to detect the presence of saponins.

Experimental Protocol: Foam Test

-

Weigh 0.25 g of the dried and powdered plant extract.

-

Add the extract to a graduated cylinder containing 20 mL of distilled water.

-

Shake the cylinder vigorously for 15 minutes.

-

Observe the formation of a persistent foam layer. A foam layer of at least 1 cm that remains for over 15 minutes is a positive indication of the presence of saponins.[7]

Extraction and Isolation of Saponins

Following a positive preliminary screening, the next phase involves the extraction and purification of the saponin constituents.

Experimental Protocol: General Extraction and Isolation

-

Extraction: Macerate the dried, powdered plant material with 70% ethanol. Combine and concentrate the extracts under reduced pressure.

-

Acidification and Precipitation: Acidify the concentrated extract with hydrochloric acid. This can be achieved by direct addition of HCl or by passing the extract through an HCl-activated ion-exchange column. Saponins will precipitate out of the acidic solution.

-

Solvent Partitioning: For further purification, the acidified extract can be decolorized with activated carbon, concentrated, and then subjected to liquid-liquid partitioning with n-butanol. The saponins will preferentially move into the butanol layer.

-

Precipitation from Butanol: Concentrate the butanol extract on a rotary evaporator. The saponins will precipitate as a syrup or solid.

-

Washing and Drying: To remove residual water and other impurities, wash the precipitated saponins with absolute ethanol, followed by acetone and ether. Dry the purified saponin mixture under vacuum in a desiccator containing P₂O₅.[9]

-

Chromatographic Separation: The crude saponin mixture can be further separated into individual compounds using various chromatographic techniques such as Thin Layer Chromatography (TLC), Column Chromatography (CC), and High-Performance Liquid Chromatography (HPLC).[10][11]

Structural Characterization of Isolated Saponins

Once pure saponins are isolated, their chemical structures are elucidated using a combination of spectroscopic and spectrometric techniques.

Experimental Protocol: Structural Elucidation

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the saponin using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environment in the molecule.

-

¹³C NMR: Provides information about the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, and to determine the structure of the aglycone and the sequence and linkage of the sugar moieties.

-

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[12]

-

Acid Hydrolysis: To identify the aglycone and sugar components, the saponin is hydrolyzed with acid. The resulting aglycone (sapogenin) and sugars are then identified by comparison with authentic standards using chromatographic and spectroscopic methods.[13]

Conclusion

While the Eugenia genus is a promising source of various bioactive compounds, the current scientific literature does not support the presence of steroidal saponins. The phytochemical profile is dominated by triterpenoids, flavonoids, and essential oils. For researchers aiming to explore the saponin content of Eugenia or other plant species, the generalized workflows for screening, isolation, and characterization provided in this guide offer a robust starting point. Further investigation into the saponins of the Eugenia genus could lead to the discovery of novel compounds with significant therapeutic potential.

References

- 1. Traditional Uses, Phytochemistry, and Antimicrobial Activities of Eugenia Species - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. thieme-connect.com [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. zenodo.org [zenodo.org]

- 7. Phytochemical Screening and in-vitro Evaluation of Antibacterial Activities of Echinops amplexicaulis, Ruta chalepensis and Salix subserrata Against Selected Pathogenic Bacterial Strains in West Shewa Zone, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]

- 12. thepharmajournal.com [thepharmajournal.com]

- 13. Separation and Quantification of Selected Sapogenins Extracted from Nettle, White Dead-Nettle, Common Soapwort and Washnut - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Glaucoside A Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaucoside A, a quassinoid glucoside also known as glaucarubulone glucoside (Gg), is a natural product isolated from plants of the Simaroubaceae family, such as Castela macrophylla.[1] This technical guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of this compound. By leveraging computational tools, researchers can efficiently screen for potential therapeutic effects, understand structure-activity relationships, and prioritize experimental studies. This document details the known bioactivities of this compound, outlines protocols for key in silico experiments, and visualizes relevant biological pathways and computational workflows.

Introduction to this compound and In Silico Bioactivity Prediction

Natural products are a rich source of novel therapeutic agents.[2] this compound, a bitter-tasting quassinoid, has demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][3] In silico methods, such as molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and Prediction of Activity Spectra for Substances (PASS), have become indispensable in natural product research.[2][4][5][6] These computational approaches accelerate the drug discovery process by predicting the biological profile of compounds like this compound before extensive laboratory work is undertaken.[2]

Known Bioactivities of this compound

Experimental studies have identified several key bioactivities of this compound. This section summarizes the quantitative data from these findings.

Anticancer Activity

This compound has shown potent and selective cytotoxic effects against cancer cell lines.[1][3] Notably, it was found to be significantly more potent than some standard chemotherapeutic agents against MCF-7 breast adenocarcinoma cells.[3]

| Cell Line | Bioactivity | IC50 Value | Reference Compound | Reference IC50 |

| MCF-7 (Breast Adenocarcinoma) | Cytotoxicity | 121 nM | Tamoxifen | > 10 µM |

| MCF-7 (Breast Adenocarcinoma) | Cytotoxicity | 121 nM | 4-hydroxytamoxifen | 2.6 µM |

| MCF-7 (Breast Adenocarcinoma) | Cytotoxicity | 121 nM | 5-fluorouracil | > 10 µM |

| MCF-10A (Non-tumorigenic Breast Epithelial) | Cytotoxicity | Not cytotoxic | - | - |

Anti-inflammatory and Antioxidant Activity

While specific IC50 values are not extensively reported in the reviewed literature, quassinoids, in general, are known to possess anti-inflammatory and antioxidant properties.[1][3] Studies on other glucosides, such as luteolin-7-O-glucoside, suggest potential mechanisms involving the inhibition of inflammatory pathways like JAK/STAT.[7][8] The antioxidant mechanism of glucosides is often attributed to their ability to scavenge free radicals through processes like hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT).[9]

In Silico Experimental Protocols

This section provides detailed methodologies for the computational prediction of this compound's bioactivity.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[5]

Objective: To predict the binding affinity and interaction of this compound with potential protein targets involved in cancer, inflammation, and oxidative stress.

Methodology:

-

Ligand and Protein Preparation:

-

Obtain the 3D structure of this compound from a chemical database (e.g., PubChem) or draw it using molecular modeling software.

-

Optimize the ligand's geometry using a suitable force field (e.g., MMFF94).

-

Retrieve the 3D crystal structures of target proteins from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges.

-

-

Grid Box Generation:

-

Define the binding site on the target protein. This can be based on the location of a co-crystallized ligand or predicted using binding site prediction tools.

-

Generate a grid box that encompasses the defined active site.

-

-

Docking Simulation:

-

Utilize docking software such as AutoDock Vina.[10]

-

Run the docking algorithm to generate multiple binding poses of this compound within the protein's active site.

-

The software will score and rank the poses based on their predicted binding affinity (e.g., in kcal/mol).

-

-

Analysis of Results:

-

Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein residues.

-

Visualize the docked complex using software like PyMOL or Discovery Studio.

-

ADMET Prediction

ADMET prediction assesses the pharmacokinetic and toxicological properties of a compound.[6][11]

Objective: To evaluate the drug-likeness of this compound by predicting its absorption, distribution, metabolism, excretion, and toxicity profiles.

Methodology:

-

Input:

-

Provide the chemical structure of this compound in a suitable format (e.g., SMILES).

-

-

Prediction using Web Servers/Software:

-

Parameters to Analyze:

-

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability, P-glycoprotein substrate/inhibitor.

-

Distribution: Volume of distribution (VDss), blood-brain barrier (BBB) permeability, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) substrate/inhibitor (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

Excretion: Total clearance, renal OCT2 substrate.

-

Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity, skin sensitization.

-

Lipinski's Rule of Five: Assess compliance with the rules for drug-likeness.

-

Prediction of Activity Spectra for Substances (PASS)

PASS analysis predicts a wide range of biological activities of a compound based on its chemical structure.[4][14]

Objective: To explore the potential biological activities of this compound beyond those already experimentally confirmed.

Methodology:

-

Input:

-

Submit the structure of this compound to the PASS online server, typically in MOL or SMILES format.[15]

-

-

Prediction:

-

The server compares the structure of the input molecule with a large database of known bioactive substances.

-

It generates a list of potential biological activities, each with a "Pa" (probability to be active) and "Pi" (probability to be inactive) value.[16]

-

-

Interpretation of Results:

-

Activities with a high Pa value and a low Pi value are considered the most likely.

-

This can provide novel hypotheses for the therapeutic applications of this compound.

-

Visualizations: Pathways and Workflows

Signaling Pathways

The following diagrams illustrate potential signaling pathways that could be modulated by this compound based on its known bioactivities and the activities of similar compounds.

Caption: Hypothesized inhibition of the JAK/STAT inflammatory pathway by this compound.

Caption: Potential antioxidant mechanisms of this compound: HAT and SET-PT.

Experimental Workflow

The following diagram outlines a typical in silico workflow for predicting the bioactivity of a natural product like this compound.

Caption: A comprehensive in silico workflow for this compound bioactivity prediction.

Conclusion

The in silico prediction of this compound's bioactivity offers a powerful, cost-effective, and rapid approach to understanding its therapeutic potential. The methodologies outlined in this guide, from molecular docking to ADMET and PASS predictions, provide a robust framework for researchers to generate testable hypotheses. The potent anticancer activity of this compound, combined with its predicted drug-like properties, makes it a compelling candidate for further investigation in drug discovery and development. Future experimental studies are crucial to validate these in silico findings and to fully elucidate the mechanisms of action of this promising natural product.

References

- 1. Glaucarubulone glucoside from Castela macrophylla suppresses MCF-7 breast cancer cell growth and attenuates benzo[a]pyrene-mediated CYP1A gene induction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. experts.llu.edu [experts.llu.edu]

- 4. PASS: prediction of activity spectra for biologically active substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preliminary ADMET Prediction - Creative Biolabs [creative-biolabs.com]

- 7. phcog.com [phcog.com]

- 8. phcog.com [phcog.com]

- 9. Antioxidant Activity of Quercetin and Its Glucosides from Propolis: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular docking study involving bioactive natural compounds against SARS-CoV-2 proteins [nrfhh.com]

- 11. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 12. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 13. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Virtual screening, ADMET profiling, PASS prediction, and bioactivity studies of potential inhibitory roles of alkaloids, phytosterols, and flavonoids against COVID-19 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction of Glycosides from Plant Material

A General Protocol in the Absence of Specific Data for Glaucoside A

Introduction

The successful extraction of a specific glycoside from plant material is highly dependent on the chemical nature of the target compound and the matrix of the plant source. A search for "this compound" did not yield a specific, widely recognized compound, which suggests it may be a novel discovery, a compound known by another name, or a misnomer. In the absence of specific information on this compound, this document provides a comprehensive, generalized protocol for the extraction and purification of glycosides from plant materials. This protocol is designed to be adaptable by researchers and drug development professionals based on the specific properties of their glycoside of interest.

Glycosides are a diverse class of secondary metabolites found in plants, consisting of a sugar moiety (glycone) linked to a non-sugar moiety (aglycone).[1][2] This diversity in structure necessitates a flexible approach to extraction and purification.

General Experimental Protocol

This protocol outlines a series of steps from sample preparation to the purification of a target glycoside. The specific solvents and chromatographic conditions should be optimized based on the polarity and chemical properties of the target compound.

1. Plant Material Preparation

-

Collection and Drying: Collect the desired plant part (e.g., leaves, roots, fruits). The material should be properly identified. To prevent enzymatic degradation of the glycosides, the plant material should be rapidly dried at a temperature that does not degrade the target compound, typically between 40-60°C.

-

Grinding: Once dried, the plant material should be ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction

The choice of solvent is critical and depends on the polarity of the target glycoside.

-

Defatting (Optional but Recommended): For plant materials rich in lipids, a pre-extraction with a non-polar solvent like n-hexane or petroleum ether is recommended. This step removes fats and waxes that can interfere with subsequent extraction and purification steps.

-

Primary Extraction: The defatted plant material is then extracted with a polar solvent. Common choices include:

-

Methanol

-

Ethanol

-

A mixture of alcohol and water (e.g., 70-80% ethanol or methanol)

-

Water

The extraction can be performed using several methods:

-

Maceration: Soaking the plant material in the solvent for an extended period (24-72 hours) with occasional agitation.

-

Soxhlet Extraction: Continuous extraction using a Soxhlet apparatus, which is efficient but uses heat that might degrade labile compounds.

-

Ultrasonic-Assisted Extraction (UAE): Using ultrasonic waves to disrupt cell walls and enhance solvent penetration.[3]

-

Microwave-Assisted Extraction (MAE): Using microwave energy to heat the solvent and plant material, accelerating the extraction process.[4][5]

-

-

Filtration and Concentration: After extraction, the mixture is filtered to remove solid plant debris. The resulting filtrate (crude extract) is then concentrated under reduced pressure using a rotary evaporator to remove the solvent.

3. Purification

The crude extract contains a complex mixture of compounds. Purification is essential to isolate the target glycoside.

-

Liquid-Liquid Partitioning: The concentrated crude extract is redissolved in water or an aqueous alcohol solution and then partitioned with a series of immiscible solvents of increasing polarity. A common sequence is:

-

n-Hexane (to remove remaining non-polar impurities)

-

Chloroform or Dichloromethane

-

Ethyl acetate

-

n-Butanol (often enriches glycosides)

The different solvent fractions are collected, and the solvent is evaporated. Each fraction should be analyzed for the presence of the target glycoside.

-

-

Chromatographic Techniques:

-

Column Chromatography (CC): This is a primary method for separating compounds from the enriched fraction.

-